1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-8-7-18-9-10(16(2)13(22)17(3)11(9)21)14-12(18)19(15-8)5-4-6-20/h20H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQZGBWUZTNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a purine derivative that has garnered interest for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems and possible therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of triazino-purines characterized by a unique structural framework that influences its biological activity. The presence of the hydroxyl group and multiple methyl substituents is believed to enhance its interaction with biological targets.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Antitumor Activity : Recent studies have indicated that certain purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) .
- Antiviral Properties : Some purine derivatives have demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. This suggests that modifications to the purine structure can lead to enhanced antiviral efficacy .
- Receptor Activity : The compound may interact with specific receptors in the human body. Research on related compounds has shown their ability to modulate adenosine receptors and β-adrenergic receptors, which are crucial in various physiological responses .
Antitumor Activity
A study focused on the cytotoxic effects of purine derivatives found that compounds with similar structures to 1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like roscovitine .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | COLO201 | 10 |
| Compound B | 4T1 | 15 |
| Roscovitine | COLO201 | 20 |
Antiviral Studies
In vitro studies have shown that certain purine derivatives can inhibit HSV-1 replication. The introduction of specific functional groups has been linked to increased antiviral activity. For instance, one derivative demonstrated an EC50 value of less than 30 µM against acyclovir-resistant strains .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of DNA/RNA Synthesis : By mimicking nucleotide structures, the compound may interfere with nucleic acid synthesis.
- Receptor Modulation : Interaction with adenosine receptors can lead to varied physiological responses including anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following triazino-purine-dione derivatives share structural similarities but differ in substituents and functional groups:
Physicochemical Properties
- Target Compound : The 3-hydroxypropyl group likely improves water solubility compared to ’s isopropyl and chlorophenyl substituents. Methyl groups at 3,7,9 positions may reduce oxidative metabolism.
- Pyrimidin-diones : Hydroxymethyl and fluoro substituents (e.g., Compound 13) exhibit higher polarity, aligning with antiviral or enzyme-inhibiting roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
